2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core substituted with a chloro group at the 2-position and a 4-methylpiperazin-1-yl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as pyrimidine derivatives and suitable reagents.
Introduction of the Chloro Group: Chlorination at the 2-position can be achieved using chlorinating agents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Substitution with 4-Methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution reaction where the 4-methylpiperazin-1-yl group is introduced using a suitable piperazine derivative and a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives with different functional groups.
Scientific Research Applications
2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Drug Discovery: It serves as a lead compound in the development of new therapeutic agents.
Chemical Biology: It is utilized in chemical biology to probe cellular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine
- 2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
- ®-5-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-N’-(tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine mesylate
Uniqueness
2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrrolo[3,2-d]pyrimidine core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and as a kinase inhibitor. This article provides an overview of its biological activity, including research findings, case studies, and a comparative analysis of its efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core with a chlorine substituent and a piperazine moiety, which is crucial for its biological interactions. Its molecular formula is C10H13ClN4 with a molecular weight of approximately 228.69 g/mol.
Research indicates that compounds like this compound may act as dual inhibitors targeting key enzymes involved in nucleotide synthesis pathways. Specifically, it has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and AICARFTase, leading to reduced proliferation of cancer cells by depleting ATP pools .
Antitumor Activity
A series of studies have evaluated the antitumor potential of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
KB (human tumor) | 0.16 | |
A549 (lung cancer) | 0.03 | |
MCF-7 (breast cancer) | 0.01 | |
HepG-2 (liver cancer) | 0.71 |
These results indicate potent antiproliferative effects, with the compound demonstrating significant efficacy at low concentrations.
Case Studies
- Inhibition of Kinases : A study reported that derivatives of pyrrolo[3,2-d]pyrimidine exhibited strong inhibitory activity against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). The modification of the piperazine moiety enhanced binding interactions, leading to improved inhibitory profiles .
- Dual Action Mechanism : Another investigation highlighted the compound’s dual mechanism as an antifolate that inhibits both GARFTase and AICARFTase, confirming its role in metabolic pathways critical for cancer cell survival .
Safety and Toxicity
While the biological activities are promising, safety profiles must be considered. Preliminary toxicity assessments suggest that while effective at inhibiting tumor growth, further studies are required to evaluate long-term effects and potential off-target activities.
Properties
Molecular Formula |
C11H14ClN5 |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H14ClN5/c1-16-4-6-17(7-5-16)10-9-8(2-3-13-9)14-11(12)15-10/h2-3,13H,4-7H2,1H3 |
InChI Key |
WLPURYHCNQBBPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2NC=C3)Cl |
Origin of Product |
United States |
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